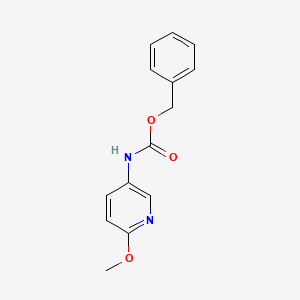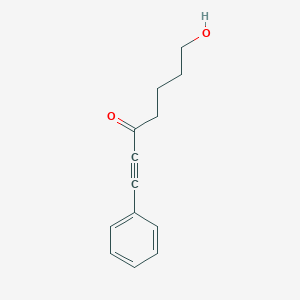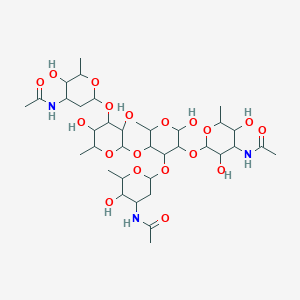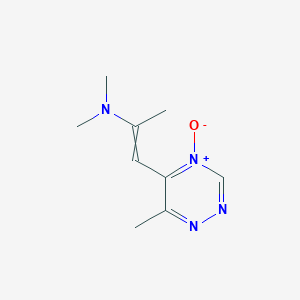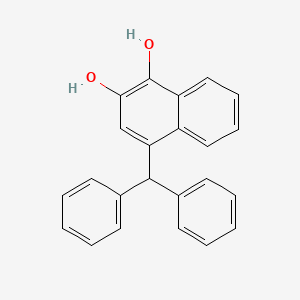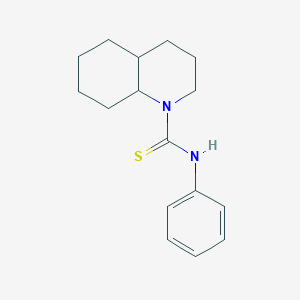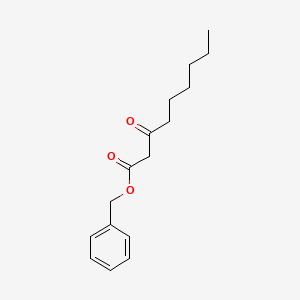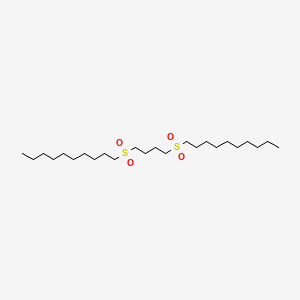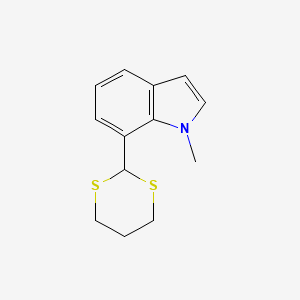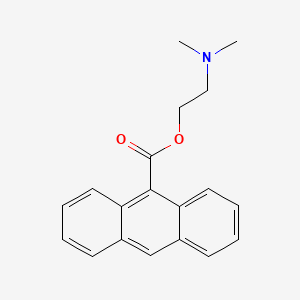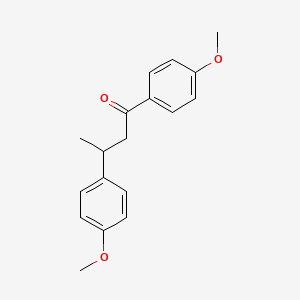
1,3-Bis(4-methoxyphenyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-methoxyphenyl)butan-1-one is an organic compound with the molecular formula C18H20O3 It is characterized by the presence of two methoxyphenyl groups attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(4-methoxyphenyl)butan-1-one can be synthesized through an aldol condensation reaction. This involves the reaction of p-anisaldehyde with acetone in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then reacts with another molecule of p-anisaldehyde to form the final product .
Industrial Production Methods
Industrial production of this compound typically follows the same aldol condensation route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-methoxyphenyl)butan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted methoxy derivatives.
Scientific Research Applications
1,3-Bis(4-methoxyphenyl)butan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-methoxyphenyl)butan-1-one involves its interaction with various molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit monoamine reuptake transporters, increasing the concentration of neurotransmitters such as serotonin and dopamine in the synaptic cleft .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-methoxyphenyl)propan-1-one: Similar structure but with a shorter carbon chain.
1,4-Bis(4-methoxyphenyl)-1,3-butadiene: Contains a diene system instead of a ketone group.
Uniqueness
1,3-Bis(4-methoxyphenyl)butan-1-one is unique due to its specific arrangement of methoxyphenyl groups and the presence of a ketone functional group
Properties
CAS No. |
66647-66-3 |
|---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
1,3-bis(4-methoxyphenyl)butan-1-one |
InChI |
InChI=1S/C18H20O3/c1-13(14-4-8-16(20-2)9-5-14)12-18(19)15-6-10-17(21-3)11-7-15/h4-11,13H,12H2,1-3H3 |
InChI Key |
LQOSDAGTYDDZIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate](/img/structure/B14466752.png)
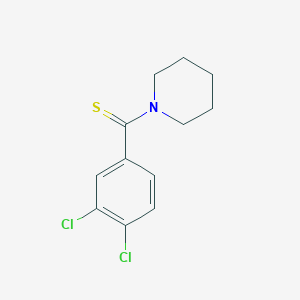
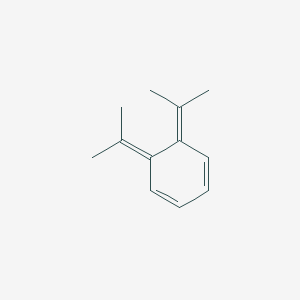
![Dimethyl 7-(propan-2-ylidene)-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14466769.png)
